7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15152364
InChI: InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)
SMILES:
Molecular Formula: C26H22N4O6
Molecular Weight: 486.5 g/mol

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15152364

Molecular Formula: C26H22N4O6

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C26H22N4O6
Molecular Weight 486.5 g/mol
IUPAC Name 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)
Standard InChI Key QEFZSEWEYFQXML-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

Introduction

Synthesis Methods

The synthesis of quinazoline derivatives often involves multi-step pathways leveraging known reactions in organic chemistry. These methods typically include condensation reactions, cyclization, and substitution reactions to introduce the desired functional groups. For example, the synthesis of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves several key steps, including the use of specific solvents and catalysts to optimize yields.

Biological Activities

Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. For instance, some quinazoline-2,4(1H,3H)-dione derivatives have been explored as potential antibacterial agents by inhibiting bacterial gyrase and DNA topoisomerase IV . The presence of oxadiazole moieties in these compounds contributes to their biological activity.

Biological ActivityDescription
Antimicrobial ActivityQuinazoline derivatives have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.
Anticancer ActivitySome quinazoline compounds are investigated for their anticancer properties, often targeting specific enzymes involved in cancer cell proliferation.

Research Findings and Applications

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